Selective Antiproliferative Activity of Morindone Against Colorectal Cancer Cell Lines: Comparative Cytotoxicity Data
Morindone exhibits potent and selective cytotoxicity against colorectal cancer cell lines, with reported IC₅₀ values of approximately 2.72 μg/mL against SNU-1 cells and 2.93 μg/mL against LS-174T cells [1]. In a direct head-to-head comparison study, morindone treatment resulted in lowered IC₅₀ values following gene knockdown of TP53 and KRAS, demonstrating sensitization of CRC cells [2]. While damnacanthal also showed anti-proliferative effects in the same study, only morindone downregulated the gene expression of mutated TP53 and KRAS prior to transfection, indicating a distinct mechanistic advantage [2].
| Evidence Dimension | Cytotoxicity and gene expression modulation in colorectal cancer cells |
|---|---|
| Target Compound Data | Morindone IC₅₀: 2.72 μg/mL (SNU-1), 2.93 μg/mL (LS-174T); downregulates mutated TP53 and KRAS gene expression pre-transfection |
| Comparator Or Baseline | Damnacanthal: demonstrated anti-proliferative effects but did not downregulate mutated TP53 and KRAS pre-transfection; IC₅₀ values not directly compared in same cell lines |
| Quantified Difference | Qualitative difference in gene regulation: morindone uniquely downregulated mutated TP53 and KRAS in HCT116 and HT29 cells, whereas damnacanthal did not exhibit this pre-transfection effect [2] |
| Conditions | HCT116 and HT29 colorectal cancer cell lines; in vitro cytotoxicity assays; qRT-PCR gene expression analysis |
Why This Matters
For procurement decisions in colorectal cancer research, morindone offers a distinct mechanism of action—direct downregulation of TP53 and KRAS mutations—that is not replicated by its closest anthraquinone analog damnacanthal, making it essential for studies targeting these high-frequency CRC mutations.
- [1] Chee CW, et al. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE. 2022. View Source
- [2] Chee CW, Mohd Hashim N, Nor Rashid N. Morindone as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells. Chem Biol Interact. 2024;392:110928. View Source
